molecular formula C17H16Cl2N2O4S B2644551 N-(2,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide CAS No. 313226-54-9

N-(2,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2644551
M. Wt: 415.29
InChI Key: LJQCOPQLOXZGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide (DMSB) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Structural Properties

N-(2,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide and its derivatives have been a subject of interest due to their diverse structural properties and potential applications. The synthesis and characterization of such compounds involve various methods like elemental analysis, FTIR, NMR, and X-ray molecular structure determination. For instance, N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes have been synthesized and characterized, providing valuable insights into their antifungal properties against pathogens like Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb (Zhou et al., 2005).

Anticonvulsant and Anti-inflammatory Activity

Certain derivatives of N-(2,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide have been found to exhibit potent anticonvulsant activity with minimal neurotoxicity, suggesting their potential therapeutic applications. The most active analogs in this category showed remarkable efficacy in various anticonvulsant models, underlining the importance of structural modifications in enhancing biological activity (Edafiogho et al., 1992).

Antimicrobial and Antifungal Activity

Thiourea derivatives of N-(2,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide have demonstrated significant antimicrobial and antifungal properties. The presence of halogen atoms like chlorine, bromine, or iodine in the thiourea moiety contributes to their anti-pathogenic activity, particularly against strains known for biofilm formation such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings point towards the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Gastrokinetic Activity

Certain benzamide derivatives related to N-(2,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide have shown significant gastrokinetic activity, affecting gastric emptying in animal models. These compounds, characterized by specific structural features such as N-4 substituents, have been evaluated for their potential in therapeutic applications related to gastrointestinal motility disorders (Kato et al., 1992).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4S/c18-13-3-6-15(19)16(11-13)20-17(22)12-1-4-14(5-2-12)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQCOPQLOXZGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.